molecular formula C13H8Br2FNO2 B1657623 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide CAS No. 575-57-5

3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide

Cat. No.: B1657623
CAS No.: 575-57-5
M. Wt: 389.01 g/mol
InChI Key: WXOUZNPPDSWDGY-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C13H8Br2FNO2 It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes:

    Bromination: Starting with 2-hydroxybenzamide, bromine is introduced at the 3 and 5 positions using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Amide Formation: The brominated intermediate is then reacted with 4-fluoroaniline under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde.

Scientific Research Applications

3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-N-(4-fluorophenyl)-N-methylbenzamide
  • 3,5-Dibromo-N-(4-fluorophenyl)methylbenzamide

Uniqueness

3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2FNO2/c14-7-5-10(12(18)11(15)6-7)13(19)17-9-3-1-8(16)2-4-9/h1-6,18H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOUZNPPDSWDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326285
Record name 3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-57-5
Record name NSC526302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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